Cas no 1539810-47-3 (3-bromoimidazo1,5-apyrazine)

3-bromoimidazo1,5-apyrazine 化学的及び物理的性質
名前と識別子
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- Imidazo[1,5-a]pyrazine, 3-bromo-
- 3-bromoimidazo1,5-apyrazine
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- MDL: MFCD26678981
- インチ: 1S/C6H4BrN3/c7-6-9-4-5-3-8-1-2-10(5)6/h1-4H
- InChIKey: DAQARHTXLRYRMS-UHFFFAOYSA-N
- SMILES: C12=CN=C(Br)N1C=CN=C2
3-bromoimidazo1,5-apyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250872-2.5g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 2.5g |
$2347.0 | 2023-09-15 | ||
Enamine | EN300-250872-1.0g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 1.0g |
$1133.0 | 2023-03-01 | ||
Enamine | EN300-250872-5.0g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 5.0g |
$2976.0 | 2023-03-01 | ||
Enamine | EN300-250872-10.0g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 10.0g |
$3742.0 | 2023-03-01 | ||
Enamine | EN300-250872-10g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 10g |
$3742.0 | 2023-09-15 | ||
Enamine | EN300-250872-5g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 5g |
$2976.0 | 2023-09-15 | ||
Enamine | EN300-250872-1g |
3-bromoimidazo[1,5-a]pyrazine |
1539810-47-3 | 1g |
$1133.0 | 2023-09-15 |
3-bromoimidazo1,5-apyrazine 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
3-bromoimidazo1,5-apyrazineに関する追加情報
3-Bromoimidazo[1,5-A]Pyrazine: A Comprehensive Overview
3-Bromoimidazo[1,5-a]pyrazine, also known by its CAS number 1539810-47-3, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their unique electronic properties and structural versatility. The presence of a bromine substituent at the 3-position introduces additional functionality, making it a valuable building block for advanced materials and chemical synthesis.
The synthesis of 3-bromoimidazo[1,5-a]pyrazine typically involves multi-step reactions that exploit the reactivity of pyrazine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and product yields. These developments underscore the importance of imidazo[1,5-a]pyrazine derivatives in modern organic chemistry.
In terms of physical properties, 3-bromoimidazo[1,5-a]pyrazine exhibits a high degree of thermal stability and strong electronic conjugation due to its aromatic system. These characteristics make it an attractive candidate for applications in optoelectronics and organic electronics. Recent studies have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb and emit light at specific wavelengths has been leveraged in these applications, contributing to advancements in energy-efficient technologies.
The chemical structure of 3-bromoimidazo[1,5-a]pyrazine also lends itself to further functionalization. By modifying the bromine substituent or introducing additional groups at other positions on the ring system, chemists can tailor the compound's properties for specific uses. For example, replacing bromine with other halogens or electron-donating groups can alter the compound's electronic behavior and reactivity. This flexibility has led to its exploration in drug discovery and catalysis.
In the field of materials science, imidazo[1,5-a]pyrazines, including their brominated derivatives like CAS 1539810-47-3, are being investigated for their role in creating novel two-dimensional materials. Recent research has focused on their ability to form stable coordination networks with transition metals, leading to potential applications in molecular electronics and sensing technologies.
The importance of 3-bromoimidazo[1,5-a]pyrazine extends beyond its direct applications. Its synthesis serves as a model for understanding complex heterocyclic chemistry and provides insights into the design of new functional materials. As research continues to uncover its full potential, this compound is poised to play a key role in advancing both fundamental and applied sciences.
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